![molecular formula C10H13FN2O2 B14877469 2,4-Diamino-4-(4-fluorophenyl)butanoic acid](/img/structure/B14877469.png)
2,4-Diamino-4-(4-fluorophenyl)butanoic acid
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Overview
Description
2,4-Diamino-4-(4-fluorophenyl)butanoic acid is an organic compound that features both amino and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-4-(4-fluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-4-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2,4-Diamino-4-(4-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2,4-Diamino-4-(4-fluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, making it a compound of interest for therapeutic research. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutanoic acid: This compound is similar in structure but lacks the fluorophenyl group.
4-(4-Fluorophenyl)butanoic acid: This compound has a similar fluorophenyl group but lacks the amino groups.
Uniqueness
2,4-Diamino-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both amino and fluorophenyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H13FN2O2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2,4-diamino-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H13FN2O2/c11-7-3-1-6(2-4-7)8(12)5-9(13)10(14)15/h1-4,8-9H,5,12-13H2,(H,14,15) |
InChI Key |
OQRQEHHYQFHKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(C(=O)O)N)N)F |
Origin of Product |
United States |
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